Prisma APH - 130124-18-4

Prisma APH

Catalog Number: EVT-1521031
CAS Number: 130124-18-4
Molecular Formula: C16H13N3S
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of Prisma APH involves a multi-step process where the powder and liquid components are mixed to initiate a chemical reaction. The primary method includes:

  1. Preparation of Components:
    • Powder: Composed of fluoroaluminosilicate glass, which provides radiopacity and enhances mechanical properties.
    • Liquid: Contains polycarboxylic acid modified with methacrylate groups, water, and photoinitiators.
  2. Mixing Process: The powder and liquid are combined within a specific time frame (typically 45 seconds) to ensure proper setting.
  3. Setting Reactions: The setting process occurs through three distinct curing mechanisms:
    • Acid-Base Reaction: Initiated upon mixing the powder and liquid.
    • Photoinitiated Free Radical Cure: Activated by light exposure.
    • Dark Cure Mechanism: Allows curing in areas with limited light access, ensuring uniform properties throughout the material .
Molecular Structure Analysis

Structure and Data

The molecular structure of Prisma APH is characterized by its complex network formed from the interaction between polycarboxylic acid chains and metal ions released from fluoroaluminosilicate glass. This interaction leads to the formation of a gel-like matrix that solidifies upon curing.

Key structural data includes:

  • Molecular Weight: Varies based on specific formulations.
  • Functional Groups: Presence of carboxylic acids contributes to adhesion properties.
  • Ionic Bonds: Formed between metal ions and carboxylate groups during setting .
Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in the setting of Prisma APH can be summarized as follows:

  1. Acid-Base Reaction:
    • The acidic groups from the polycarboxylic acid react with the fluoroaluminosilicate glass, releasing metal ions (e.g., calcium, aluminum).
    • This reaction forms a cross-linked structure that enhances the mechanical integrity of the cement.
  2. Methacrylate Polymerization:
    • Upon light activation or in dark conditions (using redox catalysts), methacrylate groups undergo free radical polymerization.
    • This process significantly increases the strength and durability of the material.
  3. Fluoride Release Mechanism:
    • The structure allows for gradual fluoride release over time, contributing to its preventive properties against caries .
Mechanism of Action

Process and Data

The mechanism of action for Prisma APH involves both physical and chemical interactions that contribute to its effectiveness as a dental restorative material:

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Prisma APH exhibits several key physical and chemical properties:

  • Appearance: Typically available in various shades to match natural tooth color.
  • Setting Time: Rapid setting time allows for efficient clinical use.
  • Mechanical Strength: Offers adequate compressive strength suitable for load-bearing restorations.
  • Water Solubility: Low solubility in oral fluids enhances longevity.

Relevant data include:

  • pH Level: Acidic nature aids in adhesion but must be balanced to avoid pulp irritation.
  • Fluoride Content: Varies based on formulation but is crucial for its preventive capabilities .
Applications

Scientific Uses

Prisma APH is utilized extensively in dentistry for various applications:

  • Restorative Filling Material: Ideal for both anterior and posterior restorations due to its aesthetic qualities.
  • Core Buildup Material: Used in endodontic treatments where structural integrity is required post-treatment.
  • Pediatric Dentistry: Its fluoride-releasing properties make it particularly beneficial for children's dental care.
Introduction to PRISMA Framework in Academic Research

Historical Evolution of PRISMA Reporting Guidelines

The historical development of PRISMA reflects a progressive response to systematic deficiencies in review reporting quality:

  • Foundational studies (1980s-1990s): Seminal research by Mulrow in 1987 exposed critical shortcomings in medical review articles, finding that none of 50 reviews published in leading medical journals met basic scientific reporting criteria, particularly regarding quality assessment of included studies [1] [8]. This was followed by Sacks and colleagues' evaluation of meta-analyses, which revealed inadequate reporting across multiple domains, with only 7.7 out of 23 characteristics adequately reported on average [1] [8].

  • QUOROM Initiative (1999): The Quality Of Reporting Of Meta-analyses (QUOROM) Statement emerged as the first major international effort to improve meta-analysis reporting, specifically focusing on randomized controlled trials. Developed by 30 clinical epidemiologists, clinicians, statisticians, and editors, this guideline introduced a checklist approach and the innovative flow diagram concept to document study selection processes [1] [8].

  • PRISMA 2009: Responding to methodological advances, the QUOROM guideline was substantially revised and renamed PRISMA in 2009. This iteration expanded its scope beyond meta-analyses to encompass systematic reviews more broadly, introducing a 27-item checklist and establishing the now-iconic four-phase flow diagram [3] [9].

  • PRISMA 2020: The current version represents a significant evolution incorporating a decade of methodological innovations. Published in 2021 after rigorous development involving literature reviews, surveys of methodologists and editors, and international consensus meetings, PRISMA 2020 addresses contemporary challenges including technological advancements in evidence identification, novel synthesis methods, and improved risk of bias assessment tools [3] [5].

Table: Historical Milestones in PRISMA Development

YearInitiativeKey AdvancementPrimary Developers
1987Mulrow AnalysisIdentified lack of scientific rigor in review articlesCynthia Mulrow
1987Sacks EvaluationQuantified reporting deficiencies in meta-analysesSacks et al.
1999QUOROM StatementFirst standardized checklist and flow diagramInternational consortium
2009PRISMA StatementExpanded scope beyond meta-analyses; 27-item checklistMoher, Liberati, Altman et al.
2021PRISMA 2020Incorporated methodological advances; improved clarityPage, McKenzie, Bossuyt et al.

Core Objectives and Principles of PRISMA 2020

PRISMA 2020 operates according to four fundamental principles that guide its structure and implementation:

  • Comprehensive Transparency: The framework mandates explicit disclosure of all methodological decisions, search strategies, selection criteria, and analytical approaches to enable critical appraisal and replication. Each of the 27 checklist items requires authors to provide sufficient detail that readers can assess the trustworthiness and applicability of review findings [3] [7]. For example, Item 8 mandates detailed specification of databases searched, including contact with manufacturers and journal hand-searching, while Item 12 requires full reporting of statistical methods for synthesis [7].

  • Methodological Inclusivity: While primarily designed for reviews evaluating health interventions, the framework is intentionally adaptable to various review types, including those focusing on etiology, prevalence, prognosis, and diagnostic accuracy. It accommodates reviews both with and without meta-analysis, as well as mixed-methods systematic reviews that integrate quantitative and qualitative evidence [3] [5]. This flexibility is achieved through modular design that allows integration with specialized extensions like PRISMA for Network Meta-Analyses and PRISMA for Scoping Reviews (PRISMA-ScR) [3].

  • User-Centered Design: PRISMA 2020 emphasizes accessibility for diverse stakeholders including patients, healthcare providers, policymakers, and researchers. The restructured checklist employs bullet-point elements to distinguish essential from additional reporting items, while the explanation and elaboration paper provides detailed rationales and exemplars of good reporting [5] [7]. Digital tools including fillable checklist templates and web applications further enhance implementation [3].

  • Contemporary Relevance: The 2020 update incorporates advances in systematic review methodology including machine learning-assisted evidence identification, improved risk of bias assessment tools (e.g., ROBINS-I), and standardized approaches for synthesis without meta-analysis (SWiM) [3] [4]. It also addresses developments in publishing practices such as preprint dissemination, study registration, and open data sharing [3].

Table: PRISMA 2020 Checklist Structure

SectionItemsKey Innovations from PRISMA 2009
Title1Clear identification as systematic review
Abstract2Structured abstract checklist
Introduction3-4Explicit rationale and objectives
Methods5-16Enhanced search methodology; protocol registration; risk of bias frameworks
Results17-23Improved study characteristics; synthesis techniques
Discussion24-26Interpretation of limitations and implications
Funding27Declaration of financial support

Role of PRISMA in Enhancing Methodological Transparency

PRISMA 2020 significantly elevates methodological transparency in evidence synthesis through several key mechanisms:

  • Standardized Documentation Framework: The 27-item checklist provides a systematic structure for documenting every methodological aspect of a review, from protocol development to result interpretation. This standardization addresses historical deficiencies where critical methodological information was routinely omitted. For example, Item 5 requires authors to register and document protocol amendments, preventing selective outcome reporting, while Item 10 mandates detailed description of study selection processes to minimize selection bias [3] [7].

  • Visual Accountability Systems: The revised flow diagrams (for both original and updated reviews) create a transparent decision audit trail that documents the reasons for including or excluding studies at each screening stage. This visual mapping of the evidence selection process enables readers to identify potential biases in study selection and assess the comprehensiveness of the review [3] [5]. The flow diagram has become one of PRISMA's most recognizable contributions to research transparency since its introduction in the QUOROM guidelines [8].

  • Search Process Transparency: PRISMA 2020 incorporates the PRISMA-S extension, which specifically enhances reporting of literature search methodologies. Item 6 now requires detailed documentation of information sources (databases, registries, websites) with specific dates and restrictions, while Item 7 mandates full search strategies for at least one database, enabling search replication [3] [8]. This addresses evidence showing that search strategies were historically underreported, compromising reproducibility [7].

  • Synthesis Method Disclosure: The framework mandates comprehensive reporting of synthesis methodologies, particularly important given methodological innovations. Item 13d specifically addresses transparent reporting of synthesis methods when meta-analysis is not appropriate, directing authors to the SWiM (Synthesis Without Meta-analysis) guidelines. Additionally, Item 12b requires specification of statistical methods for handling complex data structures, while Item 15 addresses transparent reporting of assessment tools for risk of bias in individual studies [3] [7].

The implementation of PRISMA 2020 has demonstrated significant impact on reporting quality, with evidence showing improved completeness of systematic review reports in journals endorsing the guidelines [3] [8]. The framework has achieved substantial academic penetration, with over 60,000 citations and endorsement by nearly 200 journals and systematic review organizations [4] [8]. Despite this success, ongoing challenges include variable adherence to certain items and the need for continued education about implementation. Recent surveys indicate approximately 27% of health science journals reference PRISMA in their author instructions, suggesting substantial opportunity for broader adoption [8]. Future developments will likely focus on specialized extensions, technological integration, and strategies to enhance equity considerations in systematic reviews [6]. Through its structured approach to transparent reporting, PRISMA 2020 continues to advance the rigor, reproducibility, and utility of systematic reviews across scientific disciplines.

Properties

CAS Number

130124-18-4

Product Name

Prisma APH

Molecular Formula

C16H13N3S

Synonyms

Prisma APH

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.